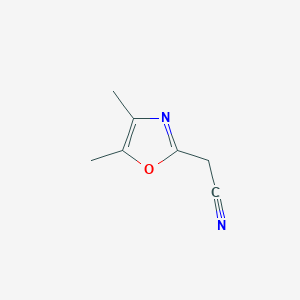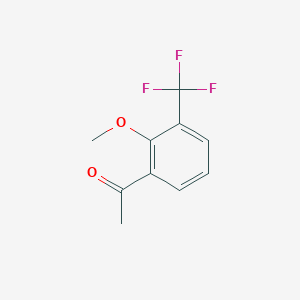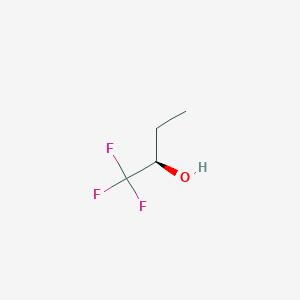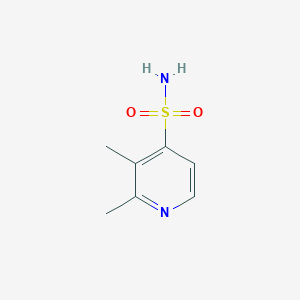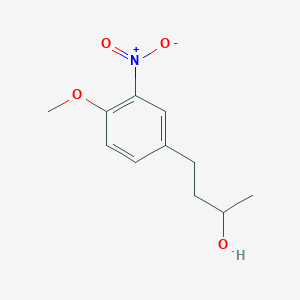
4-(4-Methoxy-3-nitrophenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxy-3-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol This compound features a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a butanol chain
准备方法
The synthesis of 4-(4-Methoxy-3-nitrophenyl)butan-2-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxyphenylbutanol, followed by reduction to obtain the desired compound . The reaction conditions typically include the use of nitric acid and sulfuric acid for the nitration step, and a reducing agent such as hydrogen gas or a metal catalyst for the reduction step.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
4-(4-Methoxy-3-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-methoxy-3-nitrophenyl)butanoic acid, while reduction may produce 4-(4-methoxy-3-aminophenyl)butan-2-ol .
科学研究应用
4-(4-Methoxy-3-nitrophenyl)butan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. .
作用机制
The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)butan-2-ol involves its interactions with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to specific targets .
相似化合物的比较
4-(4-Methoxy-3-nitrophenyl)butan-2-ol can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)butan-2-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(3-Nitrophenyl)butan-2-ol: Lacks the methoxy group, which may affect its solubility and interactions with biological targets.
4-(4-Methoxy-3-aminophenyl)butan-2-ol: The amino group provides different chemical properties and potential biological activities compared to the nitro group
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
4-(4-methoxy-3-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C11H15NO4/c1-8(13)3-4-9-5-6-11(16-2)10(7-9)12(14)15/h5-8,13H,3-4H2,1-2H3 |
InChI 键 |
JVZNIKTXZICOTC-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC(=C(C=C1)OC)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


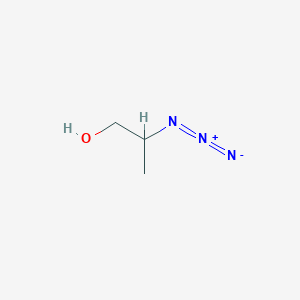
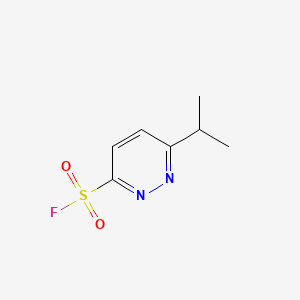
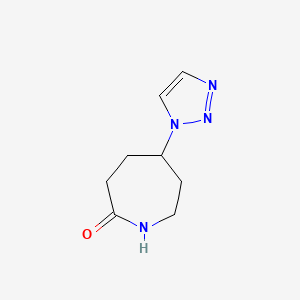

![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)

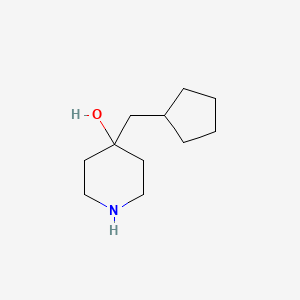
![4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)
